molecular formula C7H5BrF2 B1528353 2-Bromo-1,5-difluoro-3-methylbenzene CAS No. 1807135-08-5

2-Bromo-1,5-difluoro-3-methylbenzene

Cat. No.: B1528353
CAS No.: 1807135-08-5
M. Wt: 207.01 g/mol
InChI Key: AWDCMWWKXLOYNE-UHFFFAOYSA-N
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Description

“2-Bromo-1,5-difluoro-3-methylbenzene” is a chemical compound with the CAS Number: 1807135-08-5 . It has a molecular weight of 207.02 and its molecular formula is C7H5BrF2 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H5BrF2/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,1H3 . This indicates that the molecule consists of a benzene ring with bromo, difluoro, and methyl substituents.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a density of 1.588±0.06 g/cm3 . The boiling point is predicted to be 176.8±35.0 °C .

Scientific Research Applications

Efficient Synthesis Methods

Research has developed efficient methods for synthesizing dibromobenzenes, which are crucial precursors for various organic transformations, highlighting the importance of halogenated compounds in synthetic chemistry. Such methods enable the creation of benzynes and other derivatives through regioselective bromination and halogen/metal permutations, underscoring the role of compounds like 2-Bromo-1,5-difluoro-3-methylbenzene in facilitating complex synthetic routes (Diemer, Leroux, & Colobert, 2011).

Polymer Science

The synthesis of hyperbranched polyethers from bromomethylated benzenes illustrates the application of brominated compounds in creating polymers with significant molecular weights and functional groups for further modification. This research area showcases the utility of halogenated benzenes in polymer chemistry, potentially including derivatives like this compound for creating materials with tailored properties (Uhrich, Hawker, Fréchet, & Turner, 1992).

Organometallic Chemistry

The interaction of bromobenzenes with metal complexes offers insights into the formation of novel compounds with unique structures and properties. Such research not only contributes to the fundamental understanding of organometallic chemistry but also explores potential applications in catalysis and material science, suggesting the relevance of compounds like this compound in creating complex metal-organic frameworks (Ellis, Franken, McGrath, & Stone, 2000).

Photodissociation Studies

Investigations into the photodissociation mechanisms of bromofluorobenzenes provide valuable data on the interaction between light and halogenated compounds. Such studies are crucial for understanding the stability and reactivity of these molecules under various conditions, which has implications for their use in photochemical reactions and material science applications (Borg, 2007).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements P261-P305+P351+P338 suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

2-bromo-1,5-difluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDCMWWKXLOYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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